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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of Alectinib-d8, a deuterated analog of the potent anaplastic lymphoma kinase
(ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and
professionals in drug development, offering detailed data, experimental protocols, and visual
representations of key biological and analytical processes.

Core Physical and Chemical Properties

Alectinib-d8 is a stable, isotopically labeled form of Alectinib, where eight hydrogen atoms on
the morpholine ring have been replaced with deuterium. This selective deuteration makes it a
valuable tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard
in mass spectrometry-based bioanalysis.

Quantitative Data Summary

The key physical and chemical properties of Alectinib-d8 are summarized in the table below
for easy reference and comparison.
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Property

Value

Chemical Name

9-Ethyl-6,6-dimethyl-8-[4-
(morpholin-4-yl-d8)piperidin-1-
yl]-11-0x0-6,11-dihydro-5H-

benzol[b]carbazole-3-

carbonitrile
Molecular Formula C30H26DsN4O2
Molecular Weight 490.67 g/mol
CAS Number 1256585-15-5
Appearance White to Off-White Solid
Melting Point >265°C (with decomposition)
Solubility Slightly soluble in DMSO and
Methanol
Purity >95% (by HPLC)
Storage Store at 2-8°C

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Alectinib
and its deuterated analog. While specific synthesis protocols for Alectinib-d8 are proprietary,
the following represents a plausible route based on published methods for Alectinib, adapted
for the incorporation of the deuterated morpholine moiety.

Synthesis of Alectinib-d8

The synthesis of Alectinib-d8 would likely follow a multi-step pathway similar to that of
Alectinib, with the key difference being the use of a deuterated morpholine precursor. A general
synthetic scheme is outlined below.
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A plausible synthetic workflow for Alectinib-d8.

Detailed Steps:

e Boronation and Suzuki Coupling: 6-bromo-3,4-dihydro-2-naphthalenone undergoes a
borylation reaction, followed by a Suzuki coupling with bromoethane to introduce the ethyl

group.

o Dimethylation and Bromination: The resulting intermediate is dimethylated at the alpha-
position to the ketone, followed by bromination at the aromatic ring.

o Substitution with Deuterated Morpholine: The key step for introducing the deuterium label
involves the substitution of the bromine atom with 4-(piperidin-4-yl)morpholine-d8.

o Cyclization and Oxidation: The subsequent intermediate undergoes a Fischer indole
synthesis-type cyclization with 3-cyanophenylhydrazine, followed by oxidation to yield the
final Alectinib-d8 molecule.

 Purification: The crude product is purified using techniques such as column chromatography
or recrystallization to achieve the desired purity.

Analytical Method: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
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The purity of Alectinib-d8 is typically assessed using RP-HPLC. A validated method for the
analysis of Alectinib can be adapted for its deuterated analog.

Instrumentation:

e HPLC system with a UV detector

e C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size)
Chromatographic Conditions:

» Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly
used.

o Flow Rate: Approximately 1.0 mL/min.
e Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

o Detection Wavelength: UV detection at a wavelength where Alectinib shows maximum
absorbance.

e Injection Volume: Typically 10-20 pL.
Method Validation:

The analytical method should be validated according to ICH guidelines for parameters such as
linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification

(LOQ).

Biological Context: Alectinib's Mechanism of Action

Alectinib is a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor
tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a
chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK),
resulting in a constitutively active ALK fusion protein that drives tumor growth. Alectinib-d8,
being structurally and functionally similar to Alectinib, is expected to inhibit the same signaling
pathways.
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ALK Signaling Pathway

The diagram below illustrates the ALK signaling pathway and the point of inhibition by Alectinib.
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Alectinib inhibits the ALK signaling pathway.

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its
autophosphorylation and the subsequent activation of downstream signaling pathways,
including:

e PI3K/AKT Pathway: Crucial for cell survival and proliferation.
 RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell growth and differentiation.
o JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

By blocking these pathways, Alectinib effectively inhibits the growth and induces apoptosis in
ALK-driven tumor cells.

Application in Pharmacokinetic Studies

The primary application of Alectinib-d8 is in pharmacokinetic (PK) studies, where it serves as
an internal standard for the quantification of Alectinib in biological matrices like plasma or
serum. The use of a stable isotope-labeled internal standard is the gold standard in
bioanalytical mass spectrometry as it corrects for variability in sample preparation and
instrument response.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study using Alectinib-
d8 as an internal standard for the analysis of Alectinib in plasma samples by Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Workflow for a pharmacokinetic study using Alectinib-d8.
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Workflow Description:

o Sample Collection: Plasma samples are collected from subjects at various time points after
administration of Alectinib.

 Internal Standard Spiking: A known amount of Alectinib-d8 is added to each plasma
sample.

o Sample Extraction: Proteins are removed from the plasma, and the analytes (Alectinib and
Alectinib-d8) are extracted.

e LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid
chromatography (LC) separates the analytes from other matrix components. The tandem
mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring
specific precursor-to-product ion transitions for both Alectinib and Alectinib-d8.

o Quantification: The concentration of Alectinib in the original sample is determined by
calculating the ratio of the peak area of Alectinib to the peak area of the internal standard
(Alectinib-d8).

o Pharmacokinetic Analysis: The concentration-time data are used to calculate key
pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to
maximum concentration), AUC (area under the curve), and half-life.

Conclusion

Alectinib-d8 is an indispensable tool for the precise and accurate quantification of Alectinib in
biological samples. Its physical and chemical properties are well-characterized, and its
application in pharmacokinetic studies is crucial for understanding the absorption, distribution,
metabolism, and excretion of this important anti-cancer drug. The detailed protocols and visual
diagrams provided in this guide offer a comprehensive resource for researchers and
professionals working with Alectinib and its deuterated analog.

 To cite this document: BenchChem. [An In-depth Technical Guide to Alectinib-d8: Physical
and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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